molecular formula C21H14N2S2 B12615090 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile CAS No. 918801-22-6

5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile

Cat. No.: B12615090
CAS No.: 918801-22-6
M. Wt: 358.5 g/mol
InChI Key: VKUSQEYJRROGIT-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile (CAS No: 918801-22-6) is a synthetic organic compound with the molecular formula C21H14N2S2 and a molecular weight of 358.48 g/mol . This benzothiazole derivative is characterized by a methylsulfanyl group and a carbonitrile moiety on its core structure, features that are frequently explored in medicinal chemistry for their diverse biological activities. While direct biological data for this specific compound is limited, research on closely related thiazole and benzothiazole analogs provides strong evidence for its potential research value. Thiazole derivatives are a significant class of heterocyclic compounds known to exhibit a broad spectrum of pharmacological properties. Scientific studies have highlighted that such compounds can demonstrate potent anti-inflammatory and analgesic activities in preclinical models, with some derivatives showing efficacy comparable to standard drugs like diclofenac but with a lower ulcerogenic potential . Furthermore, benzothiazole-based structures have been extensively investigated as inhibitors of key enzymatic targets. For instance, some benzothiazole-phenyl analogs have been developed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a promising polypharmacological approach for pain and inflammation research . The methylsulfonyl group, structurally related to the methylsulfanyl group in this compound, is another important pharmacophore found in inhibitors of enzymes like carbonic anhydrase (CA I and II) . Given its molecular architecture, 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile is a high-value chemical building block for researchers in drug discovery. It is suitable for screening in biological assays, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex molecules targeting inflammatory pathways, neurodegenerative diseases, and various enzymes. This product is intended for chemical and pharmaceutical research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918801-22-6

Molecular Formula

C21H14N2S2

Molecular Weight

358.5 g/mol

IUPAC Name

5-methylsulfanyl-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C21H14N2S2/c1-24-18-12-16(14-8-4-2-5-9-14)20-19(17(18)13-22)23-21(25-20)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

VKUSQEYJRROGIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C(=C1)C3=CC=CC=C3)SC(=N2)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method for synthesizing benzothiazole derivatives involves the condensation of appropriate thioketones with substituted aromatic aldehydes. This method typically requires:

  • Reagents : Thioketones, aromatic aldehydes, and a catalyst (often a base).
  • Conditions : The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or DMF.

For example, a typical reaction setup might involve mixing 2-aminobenzenethiol with an appropriate carbonitrile derivative under acidic or basic conditions to yield the desired benzothiazole structure.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance yields while reducing reaction times. In this method:

  • Reagents : Similar to traditional methods, but reactions are often conducted in a solvent such as water or ethanol.
  • Conditions : The microwave irradiation typically lasts from a few minutes to an hour, depending on the substrate and desired yield.

Studies have reported that microwave-assisted methods can yield up to 90% in some cases, significantly improving upon traditional heating methods.

Multi-component Reactions

Multi-component reactions (MCRs) represent another effective strategy for synthesizing complex molecules like 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile. These reactions combine three or more reactants into a single product in one step.

  • Example Reaction : A mixture of an amine, an isothiocyanate, and an aldehyde can be reacted together to form the target compound.
  • Advantages : MCRs simplify synthetic routes by reducing the number of purification steps and increasing overall efficiency.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Required Advantages Disadvantages
Condensation Reactions 50-80 Several hours Established methodology; good yields Longer reaction times
Microwave-Assisted Synthesis Up to 90 Minutes High efficiency; shorter reaction times Requires specialized equipment
Multi-component Reactions Varies Variable Simplified synthesis; fewer steps May require optimization for each component

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The phenyl groups and the benzothiazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

In vitro and in vivo studies have revealed that 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Activity

A notable study published in Acta Crystallographica examined the anticancer potential of 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing apoptosis induction through caspase activation pathways .

Research on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, animal models treated with the compound showed a marked decrease in paw edema compared to control groups. This study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Applications

ApplicationActivity TypeReference
AnticancerCell proliferation inhibition
AntimicrobialActivity against Gram-positive & Gram-negative bacteria
Anti-inflammatoryReduction of inflammation markers

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzothiazole scaffold is common among the compounds in the evidence. Key differences arise in substituent positions and functional groups:

Compound Name / ID Core Structure Substituents Key Properties/Reactivity
Target Compound 1,3-Benzothiazole - 2,7-Diphenyl
- 5-(Methylsulfanyl)
- 4-Cyano
Likely high lipophilicity due to diphenyl groups; electron-withdrawing cyano enhances reactivity .
5d (Ev5) 1,3-Benzothiazole - 2-Thiopropanoyl-pyrazole-carbonitrile Synthesized via nucleophilic substitution; 68.92% yield under conventional conditions .
7d (Ev4) 1,3,4-Thiadiazole - 5-Methyl-thiadiazole-thio-propanoyl-pyrazole-carbonitrile m/z 371.1 (M+H)+; mp 191.8°C; NH2 and aromatic protons confirmed by ¹H NMR .
8a (Ev4) 1,3,4-Oxadiazole - 5-Phenyl-oxadiazole-thio-acetyl-pyrazole-carbonitrile m/z 341.1 (M+H)+; mp 196.6°C; lower yield (54.85%) compared to thiadiazole analogs .

Spectroscopic and Physical Properties

  • ¹³C-NMR Shifts: C=S signal in precursor compounds (e.g., 179.50 ppm) disappears upon alkylation, replaced by C=N signals at ~170.9 ppm . The target compound’s cyano group likely resonates near 115–120 ppm, consistent with other carbonitriles .
  • Melting Points :
    • Thiadiazole derivatives (e.g., 7d) exhibit higher melting points (191.8°C) compared to oxadiazole analogs (196.6°C for 8a), possibly due to stronger intermolecular interactions in thiadiazoles .

Reactivity and Functionalization

  • Methylsulfanyl Group Reactivity : In , methylsulfanyl derivatives undergo nucleophilic substitution with amines under microwave irradiation, suggesting the target compound’s -SCH₃ group may similarly react to form secondary or tertiary amines .
  • Cyano Group Utility: The 4-cyano group in the target compound could participate in cycloaddition reactions or serve as a directing group in further functionalization, as seen in pyrazole-carbonitrile hybrids .

Biological Activity

5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological properties.

Synthesis

The synthesis of 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions where benzothiazole derivatives are modified with methylsulfanyl and carbonitrile groups. The synthetic pathway often includes the use of reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired compound through condensation reactions.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant antimicrobial properties. A study reported that various thiazole derivatives demonstrated moderate to good antimicrobial activity against a range of bacterial strains. The specific activity of 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile has not been extensively documented; however, its structural relatives show promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a focal point in recent studies. For instance, compounds similar to 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies typically utilize assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability and cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-76.19 ± 0.50
Compound BHepG25.10 ± 0.40
Compound CA5490.72

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in cancer treatment.

The mechanisms underlying the biological activity of benzothiazole derivatives often involve apoptosis induction in cancer cells. For example, studies have shown that certain derivatives activate the PI3K/AKT signaling pathway leading to increased apoptosis in treated cells . This suggests that 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile could similarly affect cellular pathways crucial for cancer cell survival.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested for their ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the thiazole structure significantly enhanced antimicrobial activity .
  • Case Study on Cancer Cell Lines : A derivative similar to 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile showed significant cytotoxic effects against MCF-7 and A549 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile, and how can intermediates be purified effectively?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of substituted anilines with thiourea derivatives, followed by cyclization. Key intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. Recrystallization in ethanol or acetonitrile improves purity (>97%) . For the final product, preparative HPLC with a C18 column (MeCN/H2O, 0.1% TFA) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and methylsulfanyl group integration. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the nitrile carbon resonates at ~115 ppm .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use single-crystal diffraction (Mo-Kα radiation, 296 K) with refinement software (e.g., SHELXTL) to achieve R-factor <0.05 .
  • FTIR : Validate functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C-S-C bend at 670 cm⁻¹) .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s pharmacological activity, particularly in targeting apoptosis pathways like BCL-2?

  • Methodological Answer : The methylsulfanyl group enhances hydrophobicity, improving binding to hydrophobic pockets in BCL-2 proteins. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the nitrile group and Arg-104 residue, while phenyl rings engage in π-π stacking with Trp-141. Replace the sulfanyl group with bioisosteres (e.g., sulfonamide) to assess potency changes using cytotoxicity assays (IC50 values in MCF-7 cells) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, serum content) or impurity interference. Standardize protocols:

  • Use LC-MS to verify compound purity (>98%) before biological testing.
  • Compare IC50 values under identical conditions (e.g., 48-hour exposure in RPMI-1640 medium, 10% FBS).
  • Validate target engagement via siRNA knockdown of proposed pathways (e.g., BCL-2 in apoptosis assays) .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH, 30 days) show degradation via Fenton reactions (Fe²⁺/H2O2, pH 3). HPLC-MS identifies 2-hydroxy-benzothiazole as the primary intermediate, with subsequent C-N bond cleavage forming 2-methylsulfonynitrobenzene. Stabilize formulations using antioxidants (e.g., ascorbic acid) or lyophilization .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian 09 to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with cytotoxicity data.
  • MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Scaffold Hopping : Replace the benzothiazole core with oxadiazole or triazole rings to evaluate bioactivity shifts .

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